![molecular formula C22H28N2O3S B3741797 N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3741797.png)
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP-7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is widely distributed in the central nervous system and has been implicated in several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. The development of mGluR5 antagonists like CGP-7930 has therefore been a focus of intense research in recent years.
Wirkmechanismus
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the mGluR5 receptor, blocking its activation by glutamate. This leads to a reduction in the downstream signaling pathways that are involved in the regulation of synaptic plasticity, neurotransmitter release, and neuronal excitability. The precise mechanisms by which mGluR5 antagonists like N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exert their therapeutic effects are still being investigated, but it is thought that they may modulate the activity of other neurotransmitter systems, such as the dopamine and opioid systems.
Biochemical and physiological effects:
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze and light-dark box tests, and to enhance social interaction in the social interaction test. It has also been shown to reduce immobility time in the forced swim test and tail suspension test, indicating antidepressant-like effects. In animal models of schizophrenia, N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce hyperactivity and improve cognitive function. In animal models of addiction, N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce drug-seeking behavior and relapse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in laboratory experiments is its high selectivity for the mGluR5 receptor, which reduces the potential for off-target effects. Another advantage is its potency, which allows for the use of lower doses and reduces the potential for toxicity. However, one limitation is that N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide and other mGluR5 antagonists. One area of interest is the development of more selective and potent compounds that can be used to further elucidate the role of the mGluR5 receptor in neurological and psychiatric disorders. Another area of interest is the investigation of the potential use of mGluR5 antagonists in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Finally, there is interest in the development of mGluR5 antagonists that have improved pharmacokinetic properties, such as increased solubility and longer half-life, to improve their potential for clinical use.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential use in the treatment of anxiety disorders, depression, and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-cyclohexylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-13-14-21(18(2)15-17)24(28(26,27)20-11-7-4-8-12-20)16-22(25)23-19-9-5-3-6-10-19/h4,7-8,11-15,19H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAAQJUXPODAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.